molecular formula C7H10O2 B1338460 4-Oxocyclohexanecarbaldehyde CAS No. 96184-81-5

4-Oxocyclohexanecarbaldehyde

Cat. No. B1338460
CAS RN: 96184-81-5
M. Wt: 126.15 g/mol
InChI Key: SFNKUFOBKQJUEB-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarbaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various chemical entities. It is characterized by the presence of an aldehyde functional group attached to a cyclohexane ring with a ketone at the 4-position. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Synthesis Analysis

The synthesis of 4-oxocyclohexanecarbaldehyde derivatives has been achieved through various methods. A catalytic asymmetric reaction of acetone with cinnamaldehyde derivatives has been developed to synthesize disubstituted 4-oxocyclohexanecarbaldehyde with excellent enantioselectivity . Additionally, a domino reaction catalyzed by pyrrolidine allows for the efficient one-pot synthesis of polysubstituted derivatives of 4-oxocyclohexanecarbaldehyde . Another approach involves an organocatalytic domino reaction between 2-arylideneindane-1,3-diones and glutaraldehyde, yielding functionalized spirocyclohexane carbaldehydes .

Molecular Structure Analysis

The molecular structure of 4-oxocyclohexanecarbaldehyde derivatives has been elucidated through various analytical techniques. For instance, the reaction product of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine was analyzed using X-ray structure analysis, confirming the formation of complex heterocyclic compounds . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

4-Oxocyclohexanecarbaldehyde and its derivatives participate in a range of chemical reactions. They can react under alkaline conditions with amidine-type compounds and hydrazine derivatives to yield condensation products . The reactivity of 4-oxoazetidine-2-carbaldehydes has been exploited in stereoselective allylation reactions, leading to the synthesis of fused tricyclic beta-lactams . These reactions highlight the dual reactivity and synthetic utility of 4-oxocyclohexanecarbaldehyde derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxocyclohexanecarbaldehyde derivatives are influenced by their molecular structure. The presence of both aldehyde and ketone functional groups imparts polarity to the molecule, which can affect its solubility and reactivity. The stereochemistry of the derivatives is also significant, as it can influence the outcome of chemical reactions and the biological activity of the synthesized compounds. The high enantioselectivity achieved in some of the synthetic methods indicates the potential for producing enantiomerically pure compounds, which is important in pharmaceutical applications .

Scientific Research Applications

Catalytic Synthesis

4-Oxocyclohexanecarbaldehyde is utilized in catalytic asymmetric synthesis. Maurya, Kutwal, and Appayee (2021) developed a catalytic asymmetric reaction of acetone with cinnamaldehyde derivatives for synthesizing disubstituted 4-oxocyclohexanecarbaldehyde. This method allows for the production of both enantiomers of the same diastereomeric products with good yield and diastereoselectivity, demonstrating practicality in gram-scale synthesis (Maurya, Kutwal, & Appayee, 2021).

Building Blocks in Stereocontrolled Synthesis

Alcaide and Almendros (2002) highlighted that 4-Oxoazetidine-2-carbaldehydes, which can be considered as protected α-amino aldehydes and masked β-amino acids, are valuable in a broad range of synthetic applications. These bifunctional compounds are useful for preparing substances of biological interest, including α-amino acids, β-amino acids, amino sugars, and complex natural products, emphasizing their versatility in stereocontrolled synthesis (Alcaide & Almendros, 2002).

Domino Reaction for Polysubstituted Derivatives

Bao, Wang, and Kong (2013) developed a novel domino reaction for the efficient synthesis of polysubstituted 4-oxocyclohexanecarbaldehyde derivatives. Utilizing pyrrolidine as a catalyst, this method facilitates the synthesis under mild conditions and consists of consecutive reactions including aldol condensation and tandem inter-Michael–intra-Michael addition reactions (Bao, Wang, & Kong, 2013).

Asymmetric Synthesis

Hong, Kotame, and Lee (2011) described asymmetric domino Michael-acetalization reactions involving 2-oxocyclohexanecarbaldehyde, leading to the synthesis of 3,4-dihydrocoumarin with an all-carbon quaternary stereocenter. The process achieved excellent diastereo- and enantioselectivities, highlighting its potential in asymmetric synthesis (Hong, Kotame, & Lee, 2011).

Crystal Structure Analysis

Yuan, Zhang, and Ng (2009(2009) conducted a study on the chiral compound 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime, which is structurally related to 4-oxocyclohexanecarbaldehyde. Their research provided insights into the crystal structures of such compounds, revealing the conformation of the six-membered carbaldehyde oxime ring and the orientation of the propenyl substituent. This study contributes to the understanding of the structural properties of cyclohexanecarbaldehyde derivatives (Yuan, Zhang, & Ng, 2009).

Safety And Hazards

The safety data sheet for 4-Oxocyclohexanecarbaldehyde indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-oxocyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNKUFOBKQJUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457497
Record name 4-oxocyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclohexanecarbaldehyde

CAS RN

96184-81-5
Record name 4-oxocyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 28.2 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 770 ml of glacial acetic acid and 385 ml of water was heated to reflux for 1 hour in a round flask while gassing with nitrogen. Thereafter, the yellowish clear solution was cooled to room temperature, diluted with 800 ml of water and extracted three times with 700 ml of methylene chloride each time. The organic phases were washed twice with 500 ml of 10% (wt./vol.) sodium carbonate solution each time, dried over sodium sulphate, filtered and concentrated. Chromatographic separation of the brownish liquid obtained (18.5 g) on silica gel with methylene chloride as the eluent finally gave 16.7 g of 4-formylcyclohexanone as a brownish liquid.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
770 mL
Type
reactant
Reaction Step One
Name
Quantity
385 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10.55 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 130 ml of water and 200 ml of glacial acetic acid was heated to reflux for 1 hour. The solvent was subsequently distilled off on a rotary evaporator and the distillate was extracted twice with methylene chloride. The distillation residue (a yellow oil) was diluted with 200 ml of water, neutralized with sodium carbonate solution and extracted three times with methylene chloride. The organic phases were washed with saturated sodium carbonate solution and the aqueous phases were back-extracted with methylene chloride. The organic phases were dried over magnesium sulphate and evaporated. Distillation of the residual, yellow oil gave 6.7 g (93%) of 4-formylcyclohexanone at 70° C./0.15 Torr.
Quantity
10.55 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxocyclohexanecarbaldehyde
Reactant of Route 2
4-Oxocyclohexanecarbaldehyde
Reactant of Route 3
4-Oxocyclohexanecarbaldehyde
Reactant of Route 4
4-Oxocyclohexanecarbaldehyde
Reactant of Route 5
4-Oxocyclohexanecarbaldehyde
Reactant of Route 6
4-Oxocyclohexanecarbaldehyde

Citations

For This Compound
6
Citations
FZ Bao, XB Wang, LY Kong - Tetrahedron Letters, 2013 - Elsevier
… the synthesis of polysubstituted 4-oxocyclohexanecarbaldehyde derivatives remains elusive. … our laboratory, which provided polysubstituted 4-oxocyclohexanecarbaldehyde in one pot (…
Number of citations: 7 www.sciencedirect.com
V Maurya, MS Kutwal, C Appayee - Organic Letters, 2021 - ACS Publications
… (9) To the best of our knowledge, there is no organocatalytic asymmetric synthesis of 4-oxocyclohexanecarbaldehyde derivatives so far reported in the literature. Herein, we report the …
Number of citations: 5 pubs.acs.org
FJ Barrios, BC Springer, DA Colby - Organic letters, 2013 - ACS Publications
… This approach using dimethylaluminum–dimethylhydroxylamine was then applied to the nonaromatic substrate, 4-oxocyclohexanecarbaldehyde (2), and selective Wittig olefination at …
Number of citations: 29 pubs.acs.org
FJ Barrios - 2013 - search.proquest.com
… Selective Wittig olefination at the ketone of 4-oxocyclohexanecarbaldehyde 53, provided the alkene 62 in 90% yield. Ethyl 4oxocyclohexanecarboxylate 54 participates in a similar …
Number of citations: 2 search.proquest.com
I Mohammad - 2014 - opencommons.uconn.edu
Tumor hypoxia is a major indicator of treatment resistance to chemotherapeutic drugs and fluorescence optical tomography has tremendous potential to provide clinically useful …
Number of citations: 4 opencommons.uconn.edu
M Mattonai, A Watanabe, E Ribechini - Microchemical Journal, 2020 - Elsevier
In the present work, evolved gas analysis-mass spectrometry (EGA-MS) and analytical pyrolysis coupled with gas chromatography/mass spectrometry (Py-GC/MS) were used to …
Number of citations: 10 www.sciencedirect.com

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